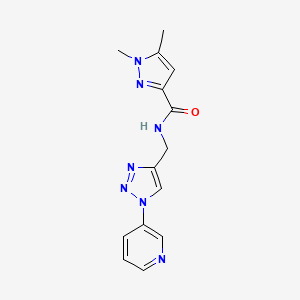
2-chloro-N-(2-methylpropyl)-N-(propan-2-yl)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2-methylpropyl)-N-(propan-2-yl)pyridine-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as CEP-26401 and belongs to the class of pyridine carboxamides.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(2-methylpropyl)-N-(propan-2-yl)pyridine-4-carboxamide involves the modulation of various ion channels and receptors involved in pain signaling pathways. This compound acts as an antagonist of the α7 nicotinic acetylcholine receptor and the TRPA1 ion channel. By blocking these receptors, CEP-26401 can reduce the activity of pain signaling pathways, resulting in the reduction of pain.
Biochemical and Physiological Effects:
Studies have shown that this compound can produce significant biochemical and physiological effects. This compound has been shown to reduce pain sensitivity in animal models of neuropathic pain. Additionally, CEP-26401 has also been shown to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 2-chloro-N-(2-methylpropyl)-N-(propan-2-yl)pyridine-4-carboxamide in lab experiments is its specificity for the α7 nicotinic acetylcholine receptor and the TRPA1 ion channel. This compound can selectively block these receptors without affecting other ion channels and receptors, making it a valuable tool for studying pain signaling pathways. However, one of the limitations of using CEP-26401 in lab experiments is its limited solubility in water, which can make it challenging to administer.
Zukünftige Richtungen
There are several future directions for the research on 2-chloro-N-(2-methylpropyl)-N-(propan-2-yl)pyridine-4-carboxamide. One of the significant directions is the development of more potent and selective compounds that can target the α7 nicotinic acetylcholine receptor and the TRPA1 ion channel. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in other conditions, such as cancer and inflammation. Furthermore, the development of more efficient synthesis methods for CEP-26401 can also facilitate its use in future research studies.
In conclusion, this compound is a chemical compound that has shown potential therapeutic applications in various scientific research studies, particularly in the treatment of neuropathic pain. This compound acts as an antagonist of the α7 nicotinic acetylcholine receptor and the TRPA1 ion channel, resulting in the reduction of pain. Further research is needed to investigate the potential therapeutic applications of this compound in other conditions and the development of more potent and selective compounds.
Synthesemethoden
The synthesis of 2-chloro-N-(2-methylpropyl)-N-(propan-2-yl)pyridine-4-carboxamide is a multi-step process that involves the reaction of various starting materials. The first step involves the reaction of 2-chloropyridine with tert-butyl acetate and sodium hydride to form 2-chloro-4-tert-butoxypyridine. This intermediate is then reacted with isobutylamine and propan-2-ol to form this compound.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2-methylpropyl)-N-(propan-2-yl)pyridine-4-carboxamide has shown potential therapeutic applications in various scientific research studies. One of the significant applications of this compound is in the treatment of neuropathic pain. Studies have shown that CEP-26401 can modulate the activity of ion channels and receptors involved in pain signaling pathways, resulting in the reduction of pain. Additionally, this compound has also demonstrated potential in the treatment of anxiety and depression.
Eigenschaften
IUPAC Name |
2-chloro-N-(2-methylpropyl)-N-propan-2-ylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c1-9(2)8-16(10(3)4)13(17)11-5-6-15-12(14)7-11/h5-7,9-10H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAKYLHJCVUSPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C(C)C)C(=O)C1=CC(=NC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea](/img/structure/B3001635.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-ethylphenyl)prop-2-enoate](/img/structure/B3001636.png)
![(4-benzyl-3-((4-chlorophenyl)ethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B3001637.png)
![Ethyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B3001638.png)
![N-(3,4-dimethoxyphenethyl)-2-(3-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![2-chloro-N-[(3-chlorophenyl)methyl]-N-methylacetamide](/img/structure/B3001647.png)
![2-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3001648.png)
![N-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3001649.png)

![Methyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B3001654.png)
![[(1R,6R)-6-(trifluoromethyl)cyclohex-3-en-1-yl]methanamine hydrochloride](/img/structure/B3001655.png)
![2-Chloro-5-((2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3001657.png)
